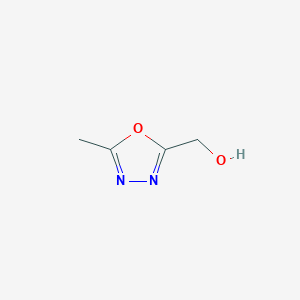
3-(Diethylamino)pyrrolidine
説明
3-(Diethylamino)pyrrolidine is a compound that is structurally related to various research subjects in the field of organic chemistry. While the exact compound is not directly mentioned in the provided papers, there are several related compounds that can give insights into the chemical behavior and properties that 3-(Diethylamino)pyrrolidine might exhibit. For instance, compounds with diethylamino groups and pyrrolidine rings are often involved in synthesis and exhibit interesting reactivity due to the presence of nitrogen atoms which can act as nucleophiles or coordinate to other atoms .
Synthesis Analysis
The synthesis of related compounds often involves condensation reactions or cyclization steps. For example, 2-diethylamino-6-methyl-4(3H)-pyrimidinones were synthesized via the condensation of ethyl 2-alkylacetoacetates with N,N-diethylguanidine . Similarly, 3-(1-Ethylamino-ethylidene)-1-methyl-pyrrolidine-2,4-dione was obtained through a multi-step synthesis starting with o-nitrobenzoyl sarcosine, acetoacetanilide, and ethylamine . These methods could potentially be adapted for the synthesis of 3-(Diethylamino)pyrrolidine by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of compounds similar to 3-(Diethylamino)pyrrolidine can be quite flexible, as seen in the case of 3-(Diethylborylethynyl)pyridines, which assemble into cyclic trimers and tetramers stabilized by intermolecular coordination bonds . The presence of a diethylamino group could influence the molecular conformation and the potential for forming such supramolecular structures.
Chemical Reactions Analysis
Compounds with diethylamino groups are known to be nucleophilic. For instance, triamino-substituted pyridines are described as highly nucleophilic, seeking electrophiles but also capable of releasing them, which is a behavior that could be expected from 3-(Diethylamino)pyrrolidine as well . The reactivity of such compounds can be exploited in organocatalysis and other chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds structurally related to 3-(Diethylamino)pyrrolidine can vary widely. For example, 3-(Diethylboryl)pyridines are stable under ambient conditions and form rigid cyclic-tetramers in solution . The diethylamino group in 3-(Diethylamino)pyrrolidine would likely contribute to the basicity of the molecule and could affect its solubility and stability in various solvents.
科学的研究の応用
Synthesis and Structural Analysis
- 3-(Diethylamino)pyrrolidine has been used in the synthesis of various chemical complexes. For instance, it played a role in the synthesis and structural analysis of tetranuclear zinc(II) carbamato complexes, demonstrating its utility in forming complex molecular structures with potential applications in various chemical processes (McCowan, Groy, & Caudle, 2002).
Luminescent Probes for Cellular Imaging
- This compound has been incorporated into cyclometalated iridium(III) complexes, which have significant potential as luminescent probes for cellular imaging due to their photophysical properties. This application highlights its role in advancing medical imaging techniques (Moromizato et al., 2012).
Pyrolysis Studies in Proteins
- In a study focusing on pyrolysis-gas chromatography-mass spectrometry, 3-(Diethylamino)pyrrolidine was relevant in understanding the pyrolytic behavior of aliphatic amino acid moieties in proteins. This indicates its significance in analytical chemistry, particularly in protein analysis (Boon & Leeuw, 1987).
CO2 Capture Studies
- Research on vapour-liquid equilibrium studies for post-combustion CO2 capture mentioned derivatives of 3-(Diethylamino)pyrrolidine. These studies indicate its potential application in environmental technology, particularly in carbon capture processes (Bernhardsen et al., 2019).
Synthesis of Tertiary (Amino) Phosphines
- It is also used in the synthesis of tertiary (amino) phosphines, demonstrating its versatility in organic synthesis and the production of various chemical compounds (Hussain, Elias, & Rao, 1988).
Applications in Medical Research
- In medical research, derivatives of 3-(Diethylamino)pyrrolidine have been synthesized and evaluated for their potential in reversing chloroquine-resistance in Plasmodia. This illustrates its application in pharmaceutical research, particularly in developing treatments for malaria (Batra et al., 2000).
Safety and Hazards
作用機序
Target of Action
It’s worth noting that pyrrolidine derivatives are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of Action
The pyrrolidine ring, a common feature in this compound, is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring . This could potentially influence its interaction with its targets.
Biochemical Pathways
It’s known that pyrrolidine derivatives can influence a variety of biological activities .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Action Environment
It’s known that the storage conditions of these compounds can be optimized for better results .
特性
IUPAC Name |
N,N-diethylpyrrolidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2/c1-3-10(4-2)8-5-6-9-7-8/h8-9H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHOADYKJSBCVBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1CCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50943291 | |
| Record name | N,N-Diethylpyrrolidin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50943291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Diethylamino)pyrrolidine | |
CAS RN |
20984-81-0 | |
| Record name | N,N-Diethylpyrrolidin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50943291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(Diethylamino)pyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Benzoic acid, 3,4-bis[(ethoxycarbonyl)oxy]-](/img/structure/B1286631.png)









![6-Bromo-2-methylbenzo[B]thiophene](/img/structure/B1286652.png)


